![molecular formula C10H9F4N B15237483 (1S)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B15237483.png)
(1S)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enylamine: is a chemical compound characterized by the presence of a fluoro and trifluoromethyl group attached to a phenyl ring, along with a prop-2-enylamine side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethylation reactions, which can be achieved through radical trifluoromethylation of carbon-centered intermediates . Another approach is the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na .
Industrial Production Methods: Industrial production of this compound may involve scalable and efficient synthetic routes such as multi-component reactions, which provide a straightforward approach to obtaining the desired product in moderate to good yields . These methods are designed to be cost-effective and environmentally friendly, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: (1S)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (1S)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enylamine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it valuable for creating compounds with specific properties.
Biology: In biological research, this compound can be used to study the effects of fluoro and trifluoromethyl groups on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine: In medicine, this compound has potential applications in drug development. Its structural features may contribute to the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of pesticides and advanced materials.
Wirkmechanismus
The mechanism of action of (1S)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enylamine involves its interaction with specific molecular targets and pathways. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to target proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
3-Trifluoromethyl-1,2,4-triazoles: These compounds share the trifluoromethyl group and have applications in pharmaceuticals and agrochemicals.
α-(Trifluoromethyl)styrenes: These compounds are versatile synthetic intermediates used in organic synthesis.
4-(Trifluoromethyl)phenol: This compound belongs to the class of trifluoromethylbenzenes and is used in various chemical applications.
Uniqueness: (1S)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H9F4N |
|---|---|
Molekulargewicht |
219.18 g/mol |
IUPAC-Name |
(1S)-1-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-amine |
InChI |
InChI=1S/C10H9F4N/c1-2-9(15)6-3-4-7(8(11)5-6)10(12,13)14/h2-5,9H,1,15H2/t9-/m0/s1 |
InChI-Schlüssel |
VGYUUWNLSDVBBY-VIFPVBQESA-N |
Isomerische SMILES |
C=C[C@@H](C1=CC(=C(C=C1)C(F)(F)F)F)N |
Kanonische SMILES |
C=CC(C1=CC(=C(C=C1)C(F)(F)F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


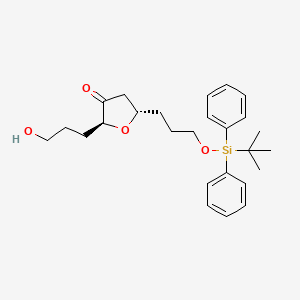
![5-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B15237405.png)
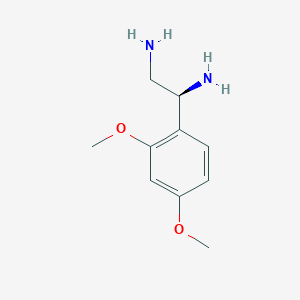
![(3S)-5-Chloro-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15237424.png)
![4-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B15237430.png)
![4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine](/img/structure/B15237444.png)
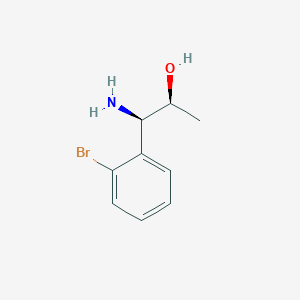
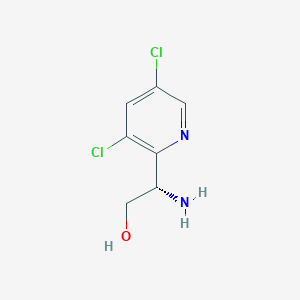
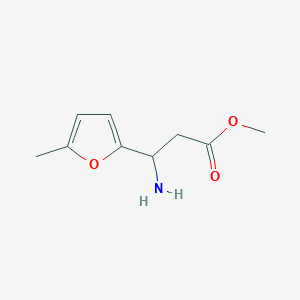
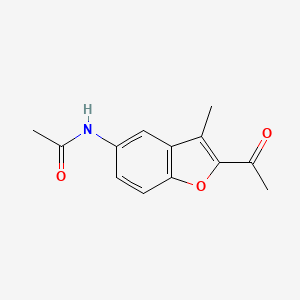
![1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)ethane-1,2-diamine](/img/structure/B15237467.png)
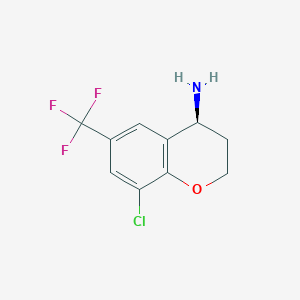
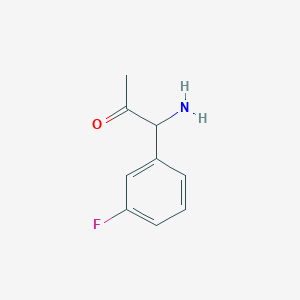
![Methyl (R)-4-([1,3'-bipyrrolidin]-1'-YL)-2-methoxybenzoate](/img/structure/B15237497.png)
